

Spectroscopic data (NMR, IR, MS) for 3-Decen-2one characterization

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Compound of Interest		
Compound Name:	3-Decen-2-one	
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Characterization of 3-Decen-2-one: A Spectroscopic Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **3-decen-2-one**, specifically focusing on the (E)-isomer. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed analysis of the compound's structure. Experimental protocols for acquiring this data are also detailed to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of (E)-3-decen-2-one.

Table 1: ¹H NMR Spectroscopic Data for (E)-**3-Decen-2-one**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
6.78	dt	16.0, 6.9	H-4
6.07	d	16.0	H-3
2.23	S	-	H-1 (CH₃)
2.18	q	7.3	H-5 (CH ₂)
1.43	sextet	7.4	H-6 (CH ₂)
1.28	m	-	H-7, H-8, H-9 (CH ₂) ₃
0.88	t	7.0	H-10 (CH ₃)

Solvent: CDCl₃. Data sourced from spectral prediction and comparison with similar structures.

Table 2: 13C NMR Spectroscopic Data for (E)-3-Decen-2-one

Chemical Shift (δ) ppm	Assignment
198.5	C-2 (C=O)
148.8	C-4
132.0	C-3
32.4	C-5
31.5	C-7
28.9	C-6
26.7	C-1
22.5	C-8
14.0	C-9

Note: One carbon signal (from the C_5 - C_9 alkyl chain) is likely overlapping or not explicitly resolved in typical predicted spectra.



Solvent: CDCl₃. Data sourced from spectral prediction and comparison with similar structures.

Table 3: IR Spectroscopic Data for (E)-3-Decen-2-one

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2957-2855	Strong	C-H stretch (alkane)
~1674	Strong	C=O stretch (α , β -unsaturated ketone)
~1630	Medium	C=C stretch (alkene)
~968	Strong	=C-H bend (trans alkene)

Sample preparation: Neat liquid. Data is typical for α,β -unsaturated ketones.

Table 4: Mass Spectrometry Data for 3-Decen-2-one

m/z	Relative Intensity (%)	Assignment
154	~10	[M] ⁺ (Molecular Ion)
139	~5	[M - CH ₃] ⁺
111	~20	[M - C ₃ H ₇] ⁺
97	~45	[M - C4H9] ⁺
83	~30	[C ₆ H ₁₁] ⁺
69	~70	[C5H9] ⁺
43	100	[CH₃CO]+ (Base Peak)

Ionization method: Electron Ionization (EI). Data sourced from the NIST WebBook.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **3-decen-2-one** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2] The solution should be clear and free of any particulate matter.[3]
- NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.[4]
- Instrumentation: The spectra are recorded on a standard NMR spectrometer (e.g., Bruker, 400 MHz).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
 and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
 [2] A relaxation delay of 2-5 seconds is common.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-decen-2-one**.

Methodology:



- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat (undiluted) 3-decen-2-one onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.[5]
 [6]
- Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared salt plate assembly into the sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-decen-2-one**.

Methodology:

- Sample Preparation: For a liquid sample, dilute it to a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.[7] Further dilution to the low μg/mL range may be necessary depending on the instrument's sensitivity.[7]
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for this type of compound.[8]
- Data Acquisition:

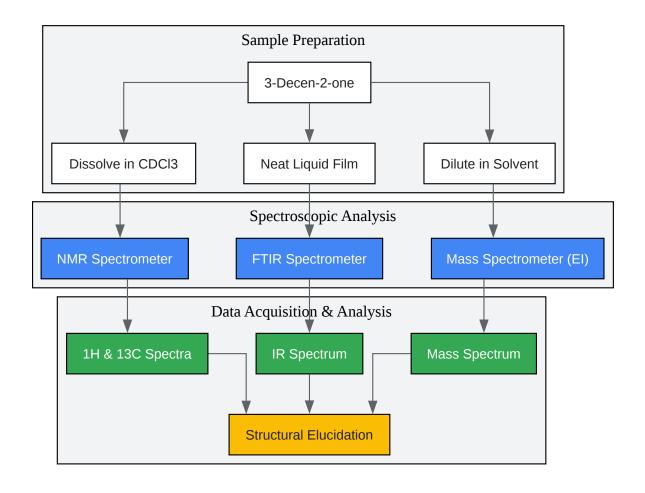


- Introduce the sample into the ion source. For volatile liquids, this can be done via a direct insertion probe or through a gas chromatograph (GC) inlet.[8]
- The standard electron energy for EI is 70 eV.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **3-decen-2-one**.





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